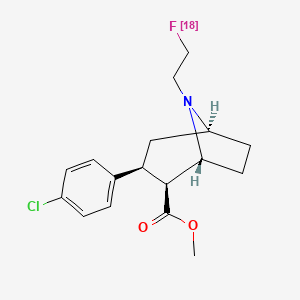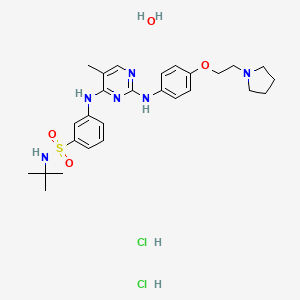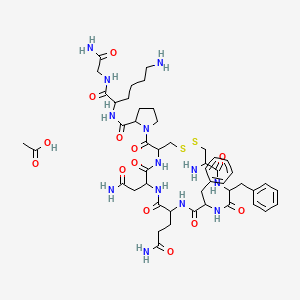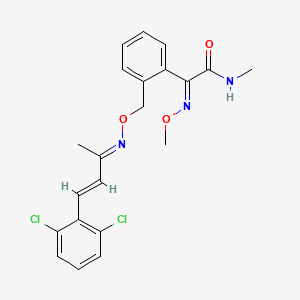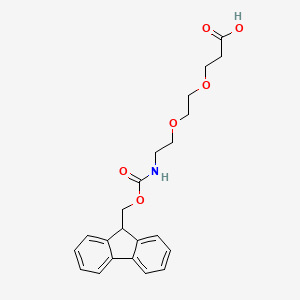
Fmoc-9-Amino-4,7-Dioxanonanoic acid
Übersicht
Beschreibung
Fmoc-9-Amino-4,7-Dioxanonanoic acid, also known as Fmoc-N-amido-PEG2-acid, is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The synthesis of Fmoc-9-Amino-4,7-Dioxanonanoic acid involves the use of an Fmoc-protected amine and a terminal carboxylic acid . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .Chemical Reactions Analysis
The terminal carboxylic acid of Fmoc-9-Amino-4,7-Dioxanonanoic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
Fmoc-9-Amino-4,7-Dioxanonanoic acid is a white crystalline powder . It has a melting point of 95.0 to 99.0 °C and a predicted boiling point of 621.0±50.0 °C . Its density is 1.243±0.06 g/cm3 at 20 ºC and 760 Torr . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Fabrication of Functional Materials
Fmoc-modified amino acids and short peptides, such as Fmoc-9-Amino-4,7-Dioxanonanoic acid, are used as bio-inspired building blocks for the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making them ideal for creating complex structures .
Cell Cultivation
The self-assembly features of Fmoc-modified amino acids make them suitable for applications related to cell cultivation . They can provide a supportive environment for cells to grow and proliferate.
Drug Delivery Systems
Fmoc-9-Amino-4,7-Dioxanonanoic acid can be used in the preparation of glucose-responsive insulin conjugates . These conjugates can respond to changes in blood glucose levels, releasing insulin when needed, which makes them a promising tool for diabetes management.
Synthesis of Antibody-Drug Conjugates (ADCs)
Fmoc-NH-PEG2-CH2CH2COOH is a cleavable ADC linker used in the synthesis of antibody-drug conjugates . ADCs are a class of therapeutics that deliver cytotoxic drugs directly to cancer cells via antibodies, improving the efficacy of treatment and reducing side effects.
Synthesis of PROTACs
Fmoc-NH-PEG2-CH2CH2COOH is also a PEG-based PROTAC linker that can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a new class of drugs that work by tagging disease-causing proteins for degradation.
Solid-Phase Peptide Synthesis
Fmoc-9-Amino-4,7-Dioxanonanoic acid can be used in solid-phase peptide synthesis . This method allows for the efficient and rapid production of peptides, which are used in a wide range of biological research and drug development.
Bio-Templating
The self-assembly properties of Fmoc-modified amino acids can be used for bio-templating . This involves using biological molecules as templates to create nanostructures with specific shapes and functions.
Optical Applications
The aromaticity of the Fmoc moiety can be exploited for optical applications . For example, the self-assembled structures of Fmoc-modified amino acids can exhibit unique optical properties, which can be used in the development of sensors and imaging tools.
Wirkmechanismus
Target of Action
Fmoc-9-Amino-4,7-Dioxanonanoic acid, also known as Fmoc-NH-PEG2-CH2CH2COOH, is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The primary targets of this compound are proteins or peptides that contain primary amine groups .
Mode of Action
The compound interacts with its targets through the formation of stable amide bonds . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
The compound is primarily used in peptide synthesis, where it plays a crucial role in the construction of peptide chains . By reacting with amino acid residues, it helps in the stepwise building of peptide chains .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of Fmoc-9-Amino-4,7-Dioxanonanoic acid is the formation of stable amide bonds with primary amine groups . This allows for the construction of peptide chains in peptide synthesis .
Action Environment
The compound is typically used in laboratory settings for organic synthesis . It is soluble in some organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . The compound should be stored at 2-8°C . The deprotection of the Fmoc group to obtain the free amine generally occurs under basic conditions .
Safety and Hazards
The safety data sheet for Fmoc-9-Amino-4,7-Dioxanonanoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P302+P352, P362+P364) .
Eigenschaften
IUPAC Name |
3-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c24-21(25)9-11-27-13-14-28-12-10-23-22(26)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHLFJJLRVOHTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679823 | |
| Record name | 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-9-Amino-4,7-Dioxanonanoic acid | |
CAS RN |
850312-72-0, 872679-70-4 | |
| Record name | α-(2-Carboxyethyl)-ω-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-PEG | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850312-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]ethoxy}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide hydrochloride](/img/structure/B607412.png)
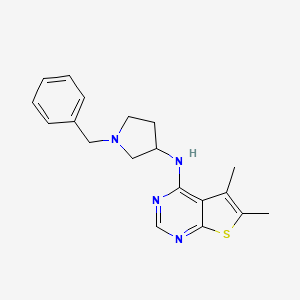

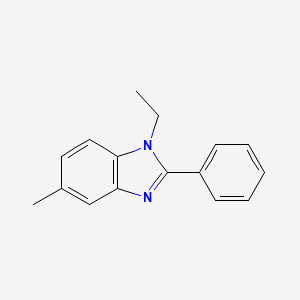
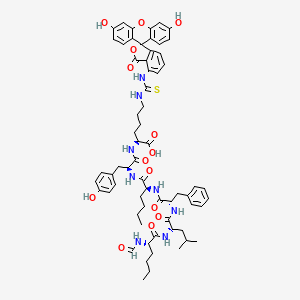
![sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B607425.png)
![2-(7-ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2(1H)-yl)-N-methyl-N-(2-methylbenzo[d]oxazol-6-yl)acetamide](/img/structure/B607426.png)
